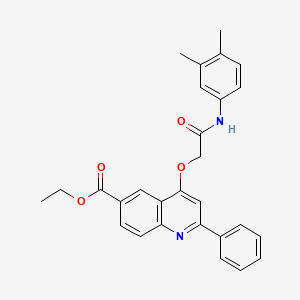

![molecular formula C21H19NO5 B2836112 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 2097934-60-4](/img/structure/B2836112.png)

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

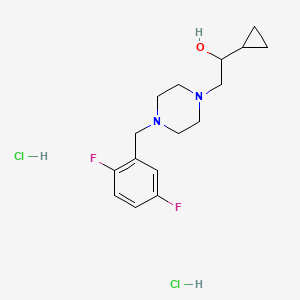

The compound is an analog of fentanyl, known as Furanylfentanyl (Fu-F), which is an opioid analgesic . It has been sold as a designer drug . It has an ED 50 value of 0.02 mg/kg in mice, making it approximately one fifth as potent as fentanyl .

Molecular Structure Analysis

The molecular structure of Furanylfentanyl includes a furan ring substituted at the 2-position with an anilide . The compound has a molar mass of 374.484 g·mol −1 .Applications De Recherche Scientifique

Bioisosteric Replacement and Analgesic Properties

A study focused on bioisosteric replacements to enhance the analgesic properties of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides. It found that replacing the benzyl phenyl ring with an isosteric heterocycle such as furan led to a significant decrease in analgesic activity (Ukrainets, Mospanova, & Davidenko, 2016).

Synthesis and Reactivity

The synthesis and reactivity of furan-2-yl derivatives have been explored in various studies. For instance, the synthesis of N-(1-Naphthyl)furan-2-carboxamide through the coupling of naphthalen-1-amine with furan-2-carbonyl chloride was reported, leading to the creation of benzo[e][1,3]benzothiazole derivatives (Aleksandrov & El’chaninov, 2017).

Antiplasmodial Activities

In the field of anti-malarial research, N-acylated furazan-3-amines have shown activity against different strains of Plasmodium falciparum. This study highlighted the influence of the acyl moiety on the activity of these compounds (Hermann et al., 2021).

Structural and Spectral Analyses

A study on N,N’-(2,2’-dithiodi-o-phenylene)bis-(furan-2-carboxamide) described its structural properties and biological significance, such as antibacterial and antifungal activities. The structure was determined using 1H NMR and single-crystal X-ray diffraction (Yıldırım et al., 2018).

Fluorescent Chemosensor Applications

A phenoxazine-based fluorescence chemosensor incorporating a furan-2-carboxamide group was developed for detecting Cd2+ and CN− ions. This sensor has been used in live cell and zebrafish larvae bio-imaging (Ravichandiran et al., 2020).

Inhibition of NQO2 Enzyme

Non-symmetrical furan amidines were evaluated as inhibitors of NQO2, an enzyme relevant in cancer chemotherapy and malaria treatment. The study assessed different analogues, highlighting the structure-activity relationship for NQO2 inhibition (Alnabulsi et al., 2018).

Safety and Hazards

Propriétés

IUPAC Name |

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO5/c23-16(14-7-9-15(10-8-14)17-6-3-11-25-17)12-22-21(24)20-13-26-18-4-1-2-5-19(18)27-20/h1-11,16,20,23H,12-13H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXMPHXLWKRFUNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

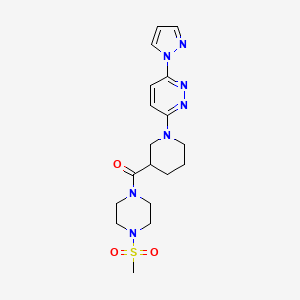

![N-(2-hydroxyethyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2836031.png)

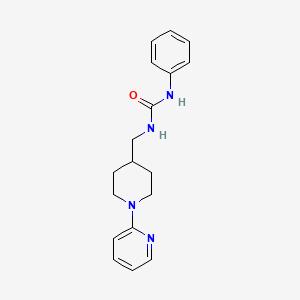

![[(2-Ethyl-6-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2836035.png)

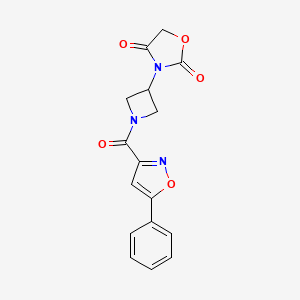

![5-((2,4-Dichlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2836038.png)

![N-(1-phenylethyl)-4-{[3-(phenylthio)pyrazin-2-yl]oxy}benzamide](/img/structure/B2836040.png)

![2-(1,6,7-trimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide](/img/structure/B2836042.png)

![5-{[cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B2836044.png)

![8-fluoro-5-(2-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2836049.png)